![molecular formula C22H14ClFN4O3S B2464200 N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide CAS No. 1251687-82-7](/img/no-structure.png)

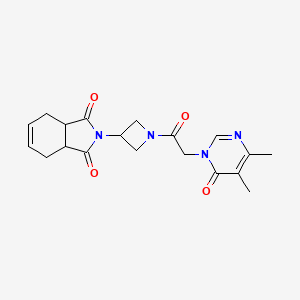

N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

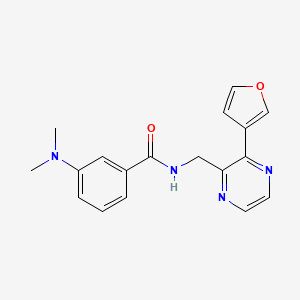

N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide, commonly known as BTSA1, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It was first synthesized in 2013 by researchers at the University of California, San Francisco. Since then, it has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in various fields.

科学的研究の応用

Biological Activity in Piperidine Derivatives : A study by Khalid et al. (2014) synthesized a series of N-aryl/aralkyl substituted derivatives of the compound, focusing on their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds displayed promising activity in enzyme inhibition, highlighting their potential in therapeutic applications (Khalid et al., 2014).

Anti-bacterial Study of Piperidin-4-yl Derivatives : In 2016, Khalid et al. conducted another study focusing on the antimicrobial properties of N-substituted derivatives of the compound. The study revealed moderate to significant antibacterial activity, showcasing the potential of these derivatives in combating bacterial infections (Khalid et al., 2016).

Cholinesterase Inhibition by Sulfonamide Derivatives : A research by Khalid (2012) synthesized new derivatives including N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and found that they exhibited promising activities against acetylcholinesterase and butyrylcholinesterase enzymes. This indicates their potential use in treating conditions related to cholinesterase activity (Khalid, 2012).

Crystal Structure Analysis : A study by Ismailova et al. (2014) involved synthesizing a related compound and analyzing its crystal structure. The study provides valuable insights into the structural aspects of these compounds, which is crucial for understanding their biological activities (Ismailova et al., 2014).

Antimicrobial Nano-Materials : A research by Mokhtari and Pourabdollah (2013) evaluated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives. These compounds showed more effectiveness against fungi than bacteria, suggesting their potential use in antifungal therapies (Mokhtari & Pourabdollah, 2013).

Phosphoinositide 3-Kinase Inhibition : Stec et al. (2011) studied a compound structurally related to N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide for its inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin. This research contributes to the understanding of compounds that can potentially treat diseases involving these pathways (Stec et al., 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide involves the reaction of 1-benzylpiperidine-4-carboxylic acid with thionyl chloride to form 1-benzylpiperidine-4-carbonyl chloride. This intermediate is then reacted with 1-(2-thienylsulfonyl)piperidine-4-amine to form N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide.", "Starting Materials": [ "1-benzylpiperidine-4-carboxylic acid", "thionyl chloride", "1-(2-thienylsulfonyl)piperidine-4-amine" ], "Reaction": [ "1. React 1-benzylpiperidine-4-carboxylic acid with thionyl chloride in the presence of a base to form 1-benzylpiperidine-4-carbonyl chloride.", "2. React 1-benzylpiperidine-4-carbonyl chloride with 1-(2-thienylsulfonyl)piperidine-4-amine in the presence of a base to form N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide." ] } | |

CAS番号 |

1251687-82-7 |

分子式 |

C22H14ClFN4O3S |

分子量 |

468.89 |

IUPAC名 |

1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H14ClFN4O3S/c1-12-2-5-14(6-3-12)28-21(29)19-17(8-9-32-19)27(22(28)30)11-18-25-20(26-31-18)13-4-7-15(23)16(24)10-13/h2-10H,11H2,1H3 |

InChIキー |

OPYQKZKKWFSERB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2464118.png)

![2-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2464119.png)

![N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2464121.png)

![2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2464124.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B2464126.png)

![3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2464128.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2464130.png)

![4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2464131.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2464136.png)